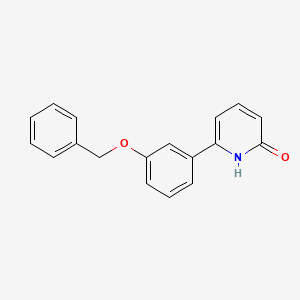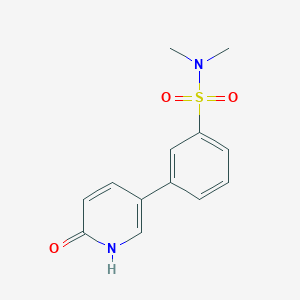
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% (2-DMSHP) is a synthetic chemical compound that has been used in a variety of scientific experiments, including biochemical and physiological studies. It is a white, crystalline solid with a melting point of 95-97 °C and a molecular weight of 211.3 g/mol. 2-DMSHP has a wide range of applications in various fields, including pharmaceuticals, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been used in various scientific studies, including biochemical and physiological studies. It has been used as a reagent in the synthesis of various compounds, such as 2-amino-2-methyl-1-phenyl-1-propanol, 2-amino-2-methyl-1-phenyl-1-propanol-2-carboxylic acid, and 2-amino-2-methyl-1-phenyl-1-propanol-3-carboxylic acid. In addition, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Mécanisme D'action
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% acts as an acetylcholinesterase inhibitor, which means that it blocks the enzyme from breaking down acetylcholine, a neurotransmitter in the brain. This results in an increase in the amount of acetylcholine available in the brain, which can lead to increased alertness, improved memory, and improved cognitive functioning.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive functioning. Additionally, it has been shown to increase the levels of dopamine, which can lead to improved mood and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is relatively expensive and can be toxic in high doses.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used as a tool to study the effects of acetylcholine on the brain and to develop new drugs that target the enzyme acetylcholinesterase. Finally, it could be used to study the effects of dopamine on the brain and to develop new drugs that target the enzyme dopamine receptor.
Méthodes De Synthèse
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% can be synthesized in two steps. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylhydrazine with 3-hydroxypyridine in an aqueous solution. This reaction produces the desired 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% and other byproducts. The second step involves the purification of the product by recrystallization from a hot aqueous solution.
Propriétés
IUPAC Name |
4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-7-5-10(6-8-11)13-12(16)4-3-9-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAHAZLBQKTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














